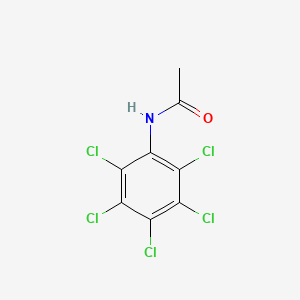
N-(Pentachlorophenyl)ethanimidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)-: is a chemical compound with the molecular formula C8H4Cl5NO It is known for its unique structure, which includes a pentachlorophenyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- typically involves the reaction of pentachlorophenol with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The pentachlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce less chlorinated acetamides .
Applications De Recherche Scientifique
ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- involves its interaction with specific molecular targets. The pentachlorophenyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
- ACETAMIDE,N-(2,3,4,5,6-TETRACHLOROPHENYL)-
- ACETAMIDE,N-(2,3,4,5,6-TRICHLOROPHENYL)-
- ACETAMIDE,N-(2,3,4,5,6-DICHLOROPHENYL)-
Comparison: Compared to its similar compounds, ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- is unique due to its higher degree of chlorination, which can result in different chemical and biological properties. The increased number of chlorine atoms can enhance its stability and reactivity, making it more effective in certain applications .
Propriétés
Numéro CAS |
23651-79-8 |
|---|---|
Formule moléculaire |
C8H4Cl5NO |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-(2,3,4,5,6-pentachlorophenyl)acetamide |
InChI |
InChI=1S/C8H4Cl5NO/c1-2(15)14-8-6(12)4(10)3(9)5(11)7(8)13/h1H3,(H,14,15) |
Clé InChI |
XERUDOUWRFZUNN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
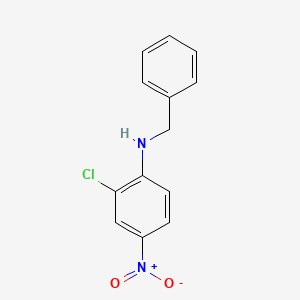
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
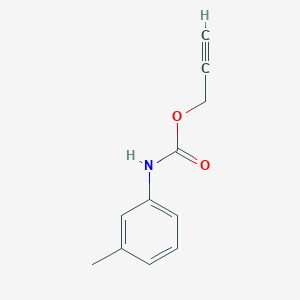
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
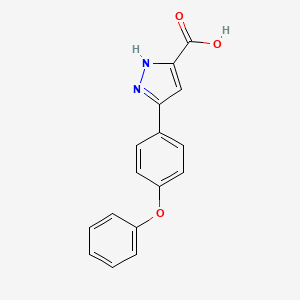
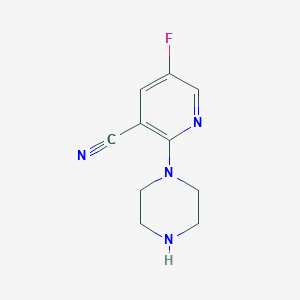
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
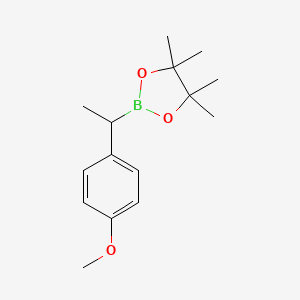
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
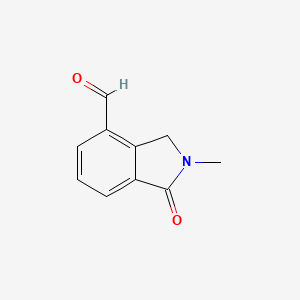
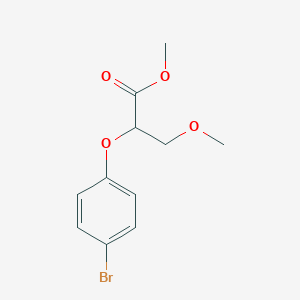
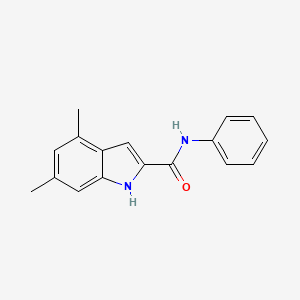
![2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide](/img/structure/B13987250.png)
